Alumanuide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

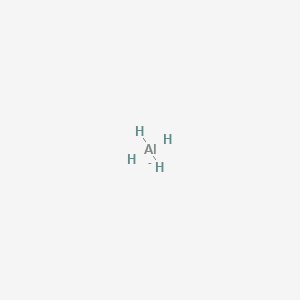

Tetrahydroaluminate(1-) is an aluminium hydride.

常见问题

Basic Research Questions

Q. What are the established synthesis protocols for Alumanuide (NaAlH4) in laboratory settings, and how do reaction conditions influence yield and purity?

- Methodological Answer: Sodium alanate is typically synthesized via ball-milling sodium hydride (NaH) and aluminum under hydrogen pressure (50–100 bar) at 200–300°C. Catalysts like TiCl3 or TiF3 (1–4 mol%) are critical for accelerating kinetics. Yield optimization requires monitoring particle size reduction during milling and post-synthesis characterization via X-ray diffraction (XRD) to confirm phase purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Combine XRD for crystallographic validation, Fourier-transform infrared spectroscopy (FTIR) to identify Al-H vibrational modes (e.g., 1600–1800 cm<sup>−1</sup>), and elemental analysis (e.g., inductively coupled plasma mass spectrometry) to verify Na/Al ratios. Thermogravimetric analysis (TGA) under inert gas can quantify residual solvents or impurities .

Q. What are the key challenges in maintaining this compound’s stability during storage, and how can they be methodologically addressed?

- Methodological Answer: NaAlH4 is hygroscopic and reacts violently with moisture. Storage in anhydrous tetrahydrofuran (THF) under argon in Schlenk flasks is recommended. Regular FTIR and TGA checks every 48 hours can monitor decomposition. For long-term stability, encapsulation in porous carbon matrices has shown promise in reducing hydrolysis .

Advanced Research Questions

Q. What experimental approaches are recommended for investigating this compound’s hydrogen desorption kinetics under varying thermodynamic conditions?

- Methodological Answer: Use Sieverts-type apparatus to measure pressure-composition isotherms (PCI) at 150–250°C. Couple this with differential scanning calorimetry (DSC) to correlate enthalpy changes with desorption steps. Kinetic modeling (e.g., Johnson-Mehl-Avrami equations) can quantify activation energies. Replicate experiments at incremental pressure intervals (10–100 bar) to identify hysteresis effects .

Q. How can contradictory data in this compound’s catalytic performance across studies be systematically analyzed?

- Methodological Answer: Conduct a meta-analysis of literature data (2000–2025) to identify variables like catalyst doping (Ti vs. Sc), milling duration, and hydrogen pressure. Use statistical tools (ANOVA, principal component analysis) to isolate confounding factors. Controlled replication studies with standardized protocols (e.g., 10-hour milling time, 2 mol% TiCl3) can resolve discrepancies .

Q. What computational chemistry methods are suitable for modeling this compound’s decomposition pathways, and how do they compare with empirical data?

- Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d)) can predict bond dissociation energies and intermediate species during decomposition. Compare results with in situ Raman spectroscopy data collected during TGA. Calibrate computational models using experimental activation energies (e.g., 80–120 kJ/mol for H2 release) .

Q. Methodological Tables

Table 1: Synthesis Protocol Variables and Outcomes

| Variable | Range/Options | Impact on Yield/Purity | Characterization Technique |

|---|---|---|---|

| Milling Duration | 5–20 hours | ↑ Duration → Smaller particles, faster kinetics | SEM, Particle Size Analyzer |

| Catalyst (TiCl3 vs. TiF3) | 1–4 mol% | TiF3 → Higher purity, slower activation | XRD, FTIR |

| Hydrogen Pressure | 50–150 bar | >100 bar → Faster saturation | PCI Measurements |

Table 2: Common Data Contradictions in Hydrogen Storage Studies

| Contradiction | Probable Causes | Resolution Strategy |

|---|---|---|

| Varying desorption temperatures (150–250°C) | Impurity levels, particle size distribution | Standardize milling protocols, pre-anneal samples |

| Discrepant catalytic efficiency | Doping homogeneity, surface oxidation | Use glovebox-synthesized catalysts, XPS analysis |

Q. Guidance for Replication and Validation

- Literature Review : Use SciFinder and Web of Science to identify primary sources (2000–2025) on NaAlH4 synthesis and avoid outdated methods (pre-2006 regeneration techniques) .

- Data Reproducibility : Document raw data (e.g., TGA mass loss curves) in appendices and highlight processed data (e.g., kinetic plots) in the main text. Use Cronbach’s alpha to assess instrument consistency .

- Ethical Reporting : Disclose conflicts (e.g., funding from energy storage consortia) and cite all prior work, including negative results (e.g., failed doping attempts with Zr) .

属性

分子式 |

AlH4- |

|---|---|

分子量 |

31.013 g/mol |

IUPAC 名称 |

alumanuide |

InChI |

InChI=1S/Al.4H/q-1;;;; |

InChI 键 |

WVZWSVHLGBNEIG-UHFFFAOYSA-N |

SMILES |

[AlH4-] |

规范 SMILES |

[AlH4-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。